molecular formula C11H11ClO2 B13988288 methyl 4-chloro-2,3-dihydro-1H-indene-2-carboxylate

methyl 4-chloro-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B13988288
M. Wt: 210.65 g/mol
InChI Key: MPIBLYONMGATOH-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2,3-dihydro-1H-indene-2-carboxylate is an organic compound that belongs to the class of indene derivatives It is characterized by a chloro substituent at the 4-position and a carboxylate ester group at the 2-position of the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-2,3-dihydro-1H-indene-2-carboxylate typically involves the reaction of 4-chloroindanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the desired product . The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-chloro-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-chloro-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and carboxylate ester group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-2,3-dihydro-1H-indene-2-carboxylate
  • Methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate
  • Methyl 4-fluoro-2,3-dihydro-1H-indene-2-carboxylate

Uniqueness

Methyl 4-chloro-2,3-dihydro-1H-indene-2-carboxylate is unique due to its specific chloro substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

methyl 4-chloro-2,3-dihydro-1H-indene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-14-11(13)8-5-7-3-2-4-10(12)9(7)6-8/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIBLYONMGATOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C1)C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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